N-Boc-L-valinol

説明

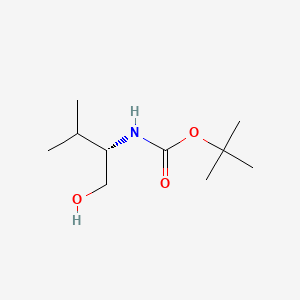

N-Boc-L-valinol, also known as N-tert-butoxycarbonyl-L-valinol, is an organic compound with the molecular formula C10H21NO3. It is a chiral molecule commonly used as a building block in the synthesis of various pharmaceuticals and biologically active compounds. This compound is typically found as a white crystalline solid and is soluble in organic solvents such as chloroform and dimethylformamide .

特性

IUPAC Name |

tert-butyl N-[(2S)-1-hydroxy-3-methylbutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO3/c1-7(2)8(6-12)11-9(13)14-10(3,4)5/h7-8,12H,6H2,1-5H3,(H,11,13)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOQRRYDVICNJGC-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CO)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](CO)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70427366 | |

| Record name | N-Boc-L-valinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79069-14-0 | |

| Record name | 1,1-Dimethylethyl N-[(1S)-1-(hydroxymethyl)-2-methylpropyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79069-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Boc-L-valinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Boc-L-valinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Lithium Aluminum Hydride (LiAlH₄)-Mediated Reduction

LiAlH₄ is the most traditional and widely used reagent for reducing carboxylic acids to primary alcohols. In this method, L-valine undergoes reduction in anhydrous tetrahydrofuran (THF) or diethyl ether under reflux conditions. The reaction proceeds via nucleophilic attack of hydride ions on the carboxyl carbon, yielding L-valinol with reported yields exceeding 85%. However, LiAlH₄ poses significant safety risks due to its pyrophoric nature and requires stringent anhydrous conditions.

Key Reaction Parameters

Sodium Borohydride (NaBH₄) with Iodine Activation

To mitigate LiAlH₄’s hazards, NaBH₄ paired with iodine (I₂) in THF offers a safer alternative. This system generates borane (BH₃) in situ, which reduces the carboxylic acid group selectively. While yields are slightly lower (70–75%), this method avoids pyrophoric reagents and simplifies handling.

Optimization Insights

Zinc Borohydride [Zn(BH₄)₂] Reduction

A patent-pending method employs Zn(BH₄)₂, prepared from ZnCl₂ and NaBH₄, to reduce L-valine in THF. This approach achieves comparable yields (80–85%) to LiAlH₄ while operating under milder conditions. The Zn(BH₄)₂ method is particularly advantageous for scalability, as it minimizes byproduct formation and simplifies purification.

Industrial-Scale Protocol

- Reagent Preparation: ZnCl₂ + 2 NaBH₄ → Zn(BH₄)₂ + 2 NaCl

- Reaction Time: 5 hours at reflux

- Workup: Hydrolysis with aqueous base, extraction with ethyl acetate.

Protection of L-Valinol with Boc Anhydride

Following reduction, the primary amine of L-valinol is protected using di-tert-butyl dicarbonate [(Boc)₂O]. This step ensures chemoselectivity in subsequent synthetic transformations.

Standard Boc Protection Protocol

The reaction is typically conducted in a biphasic solvent system (e.g., water/acetone) with a tertiary base such as triethylamine (Et₃N) or 4-dimethylaminopyridine (DMAP). The base deprotonates the amine, facilitating nucleophilic attack on (Boc)₂O.

Representative Conditions

Alternative Solvent Systems

Polar aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF) are also effective, particularly for moisture-sensitive substrates. For example, a patent describes using DCM with DMAP to achieve near-quantitative Boc protection within 2 hours.

Comparative Data

| Solvent | Base | Time (h) | Yield (%) |

|---|---|---|---|

| Acetone/H₂O | Et₃N | 4 | 90 |

| DCM | DMAP | 2 | 98 |

| THF | Pyridine | 6 | 85 |

Integrated One-Pot Approaches

Recent advances aim to consolidate the reduction and protection steps into a single pot, reducing purification overhead. A notable example involves using Zn(BH₄)₂ for reduction followed by in situ Boc protection without isolating L-valinol. This method leverages the compatibility of Zn(BH₄)₂ with aqueous workups, enabling direct addition of (Boc)₂O post-reduction.

One-Pot Workflow

- Reduce L-valine with Zn(BH₄)₂ in THF.

- Quench with aqueous NaOH, extract into ethyl acetate.

- Add (Boc)₂O and Et₃N to the organic phase.

- Isolate this compound via crystallization (petroleum ether/ethyl acetate).

Advantages

Industrial-Scale Considerations

For pharmaceutical production, the Zn(BH₄)₂ and one-pot methods are favored due to their safety profiles and efficiency. A case study from patent outlines a kilogram-scale synthesis:

| Parameter | Details |

|---|---|

| Starting Material | L-Valine (10 kg) |

| Reducing Agent | Zn(BH₄)₂ (22 mol eq) |

| Boc Protection | (Boc)₂O (1.1 eq), Et₃N (2 eq) |

| Final Yield | 8.7 kg (87%) |

| Purity | 99.4% (HPLC) |

Emerging Methodologies

Flow Chemistry Techniques

Continuous flow systems are being explored to enhance the safety and reproducibility of LiAlH₄-mediated reductions. Preliminary data suggest a 20% reduction in reaction time and improved yield consistency.

化学反応の分析

Types of Reactions: N-Boc-L-valinol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.

Reduction: The compound can be reduced further to remove the Boc protecting group.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane are used.

Reduction: Catalytic hydrogenation or treatment with strong acids like trifluoroacetic acid can remove the Boc group.

Substitution: Reagents like tosyl chloride in the presence of a base can facilitate substitution reactions.

Major Products:

Oxidation: Aldehydes or ketones.

Reduction: Deprotected L-valinol.

Substitution: Various substituted derivatives depending on the reagent used.

科学的研究の応用

Chemical Synthesis

Chiral Building Block

N-Boc-L-valinol serves as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals. Its amino alcohol structure allows for the formation of various derivatives, facilitating the synthesis of bioactive compounds. For example, it has been utilized in the preparation of β-amino acids and tetrahydroisoquinolines, which are important in drug development .

Deprotection Studies

Recent studies have highlighted efficient methods for deprotecting the N-Boc group under mild conditions. For instance, using a choline chloride/p-toluenesulfonic acid deep eutectic solvent resulted in high yields of deprotected amines from N-Boc derivatives, showcasing its utility in synthetic pathways .

Biological Applications

Peptide-Based Drug Synthesis

this compound is instrumental in synthesizing peptide-based drugs. It acts as a precursor for various amino acids and peptides, enabling the development of therapeutics targeting specific biological pathways. The compound's role in enhancing metabolic activity has been documented, particularly in relation to cell signaling pathways like PI3K/Akt1 .

Antiviral Activity

Research indicates that prodrugs incorporating this compound exhibit enhanced antiviral activity. For instance, valine-containing prodrugs have shown promising results against certain viral infections, emphasizing the compound's potential in medicinal chemistry .

Industrial Applications

This compound is also utilized as an intermediate in producing fine chemicals and active pharmaceutical ingredients. Its ability to undergo various chemical transformations makes it valuable in industrial settings where efficiency and sustainability are paramount.

Case Studies and Research Findings

Biochemical Properties

This compound interacts with several enzymes involved in amino acid metabolism, such as acetohydroxyacid synthase and transaminase B. These interactions facilitate the production of branched-chain amino acids (valine, leucine, isoleucine), essential for various metabolic processes .

Molecular Mechanism and Transport

At the molecular level, this compound binds to enzyme active sites, modulating their activity and influencing metabolic flux. Its transport within cells is mediated by specific transporters, which ensure its localization to sites where it can exert its biochemical effects effectively .

作用機序

The mechanism of action of N-Boc-L-valinol primarily involves its role as a chiral building block. It interacts with various molecular targets and pathways during the synthesis of complex molecules. The Boc protecting group stabilizes the amino group, allowing selective reactions at other functional sites. Upon removal of the Boc group, the free amino group can participate in further chemical transformations .

類似化合物との比較

N-Boc-L-alaninol: Similar in structure but derived from L-alanine.

N-Boc-L-leucinol: Derived from L-leucine and used in similar applications.

N-Boc-L-isoleucinol: Derived from L-isoleucine and used as a chiral building block.

Uniqueness: N-Boc-L-valinol is unique due to its specific chiral center and the presence of the Boc protecting group, which provides stability and selectivity in chemical reactions. Its solubility in organic solvents and ease of removal of the Boc group make it a versatile compound in organic synthesis .

生物活性

N-Boc-L-valinol is a derivative of the amino acid valine, characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group on the amine. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and antimalarial applications. This article provides a comprehensive overview of the biological activities associated with this compound, supported by data tables and case studies.

This compound has the molecular formula and a molecular weight of 201.29 g/mol. The compound features a chiral center, which contributes to its biological activity. The synthesis of this compound typically involves the protection of L-valinol with a Boc group, which can be removed under acidic conditions to yield the free amine.

Antimicrobial Activity

This compound and its derivatives have been investigated for their antimicrobial properties. A study highlighted that certain derivatives exhibit significant antibacterial activity against various strains of bacteria, including Escherichia coli (E. coli). The introduction of the Boc group appears to influence the compound's ability to penetrate bacterial membranes and disrupt cellular processes.

| Compound | Bacterial Strain | IC50 (μM) |

|---|---|---|

| This compound | E. coli | 68 ± 13 |

| N-Boc-glycine derivative | E. coli | 91 ± 21 |

| N-Boc-valine derivative | Plasmodium falciparum | 1.9 ± 0.4 |

The data indicates that while this compound shows moderate activity against E. coli, its derivatives may enhance or diminish this activity depending on structural modifications .

Antimalarial Activity

This compound has also demonstrated promising antimalarial properties, particularly against Plasmodium falciparum. In vitro studies revealed that certain Boc-protected derivatives exhibited low micromolar activity against the malaria parasite, indicating their potential as lead compounds for antimalarial drug development.

| Compound | Target | IC50 (μM) |

|---|---|---|

| N-Boc-L-valine derivative | PfIspE | 61 ± 7 |

| N-Boc-glycine derivative | PfIspE | 196 ± 44 |

The results suggest that modifications to the Boc group can significantly impact the compound's efficacy against malaria, highlighting the importance of structural optimization in drug design .

The biological activity of this compound is believed to be linked to its ability to interact with specific enzymes and cellular targets. For instance, studies have shown that Boc-protected amino acids can influence enzyme inhibition profiles, potentially through competitive inhibition mechanisms or by altering substrate binding affinities.

Case Studies

- Antibacterial Studies : A recent study assessed various amino acid derivatives, including this compound, for their antibacterial properties. The findings indicated that while traditional amino acids had limited activity, their Boc-protected counterparts showed enhanced membrane permeability and antibacterial effects .

- Antimalarial Research : Another investigation focused on the antimalarial potential of this compound derivatives. The study found that specific modifications led to improved selectivity and potency against Plasmodium falciparum, suggesting a viable path for developing new antimalarial agents based on this scaffold .

Q & A

Q. What are the standard methods for synthesizing and characterizing N-Boc-L-valinol, and how can researchers ensure reproducibility?

this compound is typically synthesized by protecting the amine group of L-valinol with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine or DMAP. Characterization involves nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the Boc group’s incorporation and the alcohol’s stereochemical integrity. Mass spectrometry (MS) and infrared (IR) spectroscopy are used to verify molecular weight and functional groups. To ensure reproducibility, researchers should document reaction conditions (temperature, solvent purity, molar ratios) and adhere to NIH guidelines for experimental reporting, including exact n-values for replicates and transparent statistical analysis .

Q. What safety protocols and storage conditions are critical for handling this compound in laboratory settings?

this compound requires handling in a fume hood with personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. The compound should be stored in a desiccator at 2–8°C to prevent hydrolysis of the Boc group. Waste must be segregated and disposed of via certified chemical waste services. Researchers should consult safety data sheets (SDS) for hazard-specific guidelines and verify storage stability periodically, as degradation can alter reactivity .

Q. How can researchers validate the purity of this compound, and what analytical techniques are most reliable?

High-performance liquid chromatography (HPLC) with UV detection is standard for purity assessment. Reverse-phase columns (C18) and gradients of acetonitrile/water are commonly used. Thin-layer chromatography (TLC) with ninhydrin staining can detect free amine impurities. For absolute purity, elemental analysis or quantitative NMR (qNMR) is recommended. Researchers should cross-validate results with orthogonal methods (e.g., HPLC + MS) to rule out co-eluting impurities .

Q. What are the primary applications of this compound in peptide synthesis and medicinal chemistry?

The Boc group protects the amine during solid-phase peptide synthesis (SPPS), enabling selective deprotection under acidic conditions (e.g., trifluoroacetic acid). This compound is also a chiral building block for non-natural amino acids and β-turn mimetics. Its stereochemistry is critical for designing enzyme inhibitors or receptor ligands, requiring rigorous optical rotation measurements or chiral HPLC to confirm enantiopurity .

Q. How should researchers design a literature review to identify gaps in this compound applications?

Use databases like SciFinder and PubMed with keywords such as “Boc-protected valinol” and “chiral amino alcohol synthesis.” Focus on primary literature (e.g., Journal of Organic Chemistry) and apply the PICO framework (Population: reaction type; Intervention: catalytic methods; Comparison: alternative protecting groups; Outcome: yield/stereoselectivity). Track citation networks to identify understudied areas, such as its use in asymmetric catalysis or bioconjugation .

Advanced Research Questions

Q. How can contradictions in reported Boc deprotection efficiencies for this compound be resolved?

Contradictions often arise from variations in acid strength (e.g., HCl vs. TFA), solvent polarity, or moisture content. Researchers should replicate experiments with controlled humidity (using molecular sieves) and compare kinetics via in-situ FTIR or HPLC monitoring. Systematic error analysis, including Karl Fischer titration for water content in solvents, can identify confounding factors. Cross-referencing with analogous compounds (e.g., N-Boc-phenylalaninol) may reveal steric or electronic influences .

Q. What experimental strategies optimize the enantiomeric excess (ee) of this compound in asymmetric syntheses?

Screen chiral catalysts (e.g., Jacobsen’s thiourea) or enzymes (lipases) under varying temperatures (-20°C to 40°C) and solvent systems (toluene, THF). Use design of experiments (DoE) to assess interactions between parameters. Monitor ee via chiral GC or HPLC with cellulose-based columns. Computational modeling (DFT) can predict transition states to guide catalyst selection .

Q. How do researchers analyze competing side reactions (e.g., racemization) during this compound incorporation into peptides?

Racemization risks increase under basic conditions or prolonged heating. Use low-temperature coupling agents (e.g., HATU) and monitor reaction progress with real-time circular dichroism (CD) spectroscopy. Compare diastereomer ratios before and after deprotection using LC-MS. Control experiments with deuterated solvents (D₂O) can track proton exchange rates indicative of racemization .

Q. What methodologies assess the stability of this compound under physiological conditions for drug delivery studies?

Conduct accelerated stability testing in buffers (pH 1–10) at 37°C, sampling at intervals (0, 24, 48 hrs) for HPLC analysis. Use mass spectrometry to detect degradation products (e.g., free valinol or tert-butyl alcohol). For in vitro models, simulate gastric fluid (pepsin/HCl) and intestinal fluid (pancreatin/bicarbonate) to evaluate hydrolysis kinetics. Correlate results with computational models (e.g., Arrhenius plots) .

Q. How can researchers leverage this compound to study structure-activity relationships (SAR) in antimicrobial peptides?

Synthesize analogs with modified side chains (e.g., fluorinated or branched alkyl groups) and test against Gram-positive/negative bacteria. Use minimum inhibitory concentration (MIC) assays and hemolysis studies (RBC lysis) to assess selectivity. Molecular dynamics simulations can predict membrane interaction mechanisms. Compare with non-Boc-protected analogs to isolate the role of steric shielding in bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。